molecular formula C15H14FN5O B5748745 N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine

Cat. No.: B5748745
M. Wt: 299.30 g/mol
InChI Key: BGRJBIBMSAFVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzylamine to form the intermediate 3-[(4-fluorobenzyl)oxy]benzylamine. This intermediate is then reacted with sodium azide under suitable conditions to form the final product, this compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine can be compared with other similar compounds, such as:

    N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    N-{3-[(4-methylbenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine: The presence of a methyl group instead of a fluorine atom can also affect the compound’s reactivity and interactions.

    N-{3-[(4-bromobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine: The bromine atom can influence the compound’s properties, making it suitable for different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological activities .

Properties

IUPAC Name

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-13-6-4-11(5-7-13)10-22-14-3-1-2-12(8-14)9-17-15-18-20-21-19-15/h1-8H,9-10H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJBIBMSAFVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CNC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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